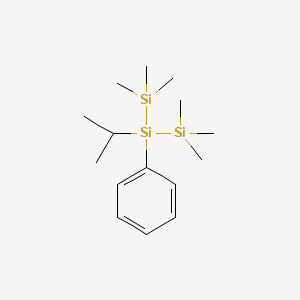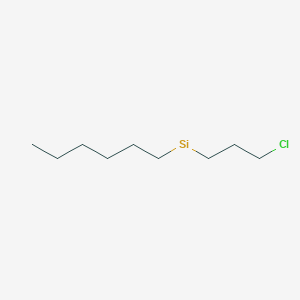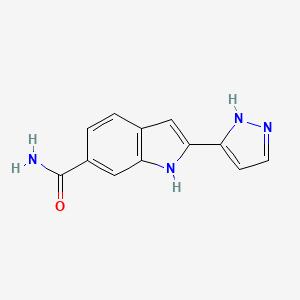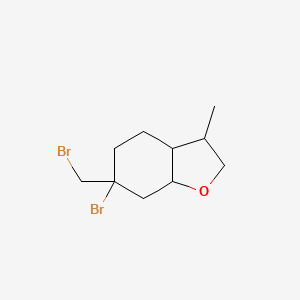
6-Bromo-6-(bromomethyl)-3-methyloctahydro-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-6-(bromomethyl)-3-methyloctahydro-1-benzofuran is a brominated organic compound with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-6-(bromomethyl)-3-methyloctahydro-1-benzofuran typically involves the bromination of specific precursor molecules. One common method involves the reaction of 2,4-di-O-acetylcellulose with N-bromosuccinimide and triphenylphosphine in DMFA (dimethylformamide) to produce acetylated 6-bromo-6-desoxycellulose . The reaction conditions include maintaining a controlled temperature and using specific reagents to ensure the desired bromination occurs.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process would be optimized for efficiency, yield, and safety, ensuring that the compound is produced in sufficient quantities for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-6-(bromomethyl)-3-methyloctahydro-1-benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide for bromination, triphenylphosphine for substitution reactions, and various oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and solvents such as DMFA .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination reactions can produce brominated derivatives, while substitution reactions can yield compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-Bromo-6-(bromomethyl)-3-methyloctahydro-1-benzofuran has several scientific research applications:
Biology: The compound’s brominated structure makes it useful in studying biological processes and interactions.
Industry: Used in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of 6-Bromo-6-(bromomethyl)-3-methyloctahydro-1-benzofuran involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with other molecules, leading to various chemical transformations. These interactions can affect biological processes and pathways, making the compound useful in research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-methylpyridine: A brominated pyridine derivative used in similar applications.
6-Bromo-6′-chloro-[3,3′]bipyridine: Another brominated compound with comparable properties.
Uniqueness
6-Bromo-6-(bromomethyl)-3-methyloctahydro-1-benzofuran is unique due to its specific structure, which includes both bromine atoms and a benzofuran ring. This combination of features gives it distinct chemical properties and makes it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
832721-46-7 |
|---|---|
Molekularformel |
C10H16Br2O |
Molekulargewicht |
312.04 g/mol |
IUPAC-Name |
6-bromo-6-(bromomethyl)-3-methyl-3,3a,4,5,7,7a-hexahydro-2H-1-benzofuran |
InChI |
InChI=1S/C10H16Br2O/c1-7-5-13-9-4-10(12,6-11)3-2-8(7)9/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
XMUKMCRYGCRIOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC2C1CCC(C2)(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [(S)-diphenylmethanesulfinyl]acetate](/img/structure/B14204446.png)
![2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline](/img/structure/B14204454.png)
![(1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14204461.png)
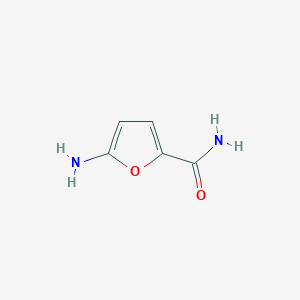
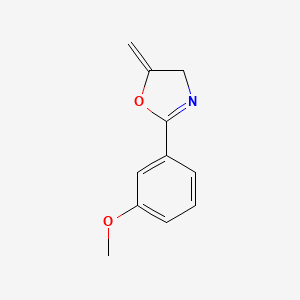
![5-[(Benzyloxy)methylidene]-6-methyl-2,5-dihydro-1,2,4-triazine](/img/structure/B14204478.png)
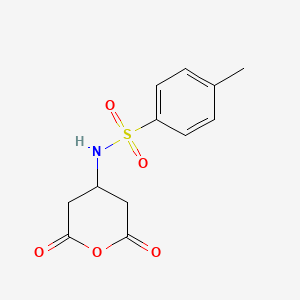

![N-(4-{[2-(4-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14204498.png)
![(4-{[4-(2-Ethoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone](/img/structure/B14204504.png)
